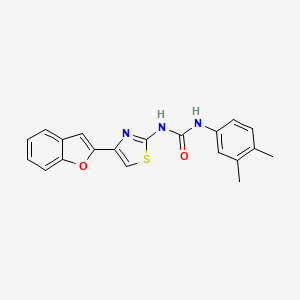

![molecular formula C21H22N2O2 B2925936 Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 900019-66-1](/img/structure/B2925936.png)

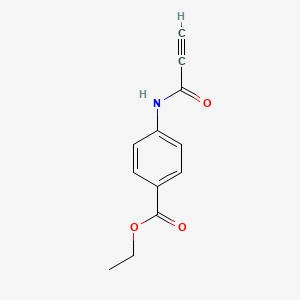

Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 900019-66-1 . It has a molecular weight of 334.42 and its IUPAC name is this compound . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized via a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . They have also been synthesized using solid support catalysts such as Al2O3 and TiCl4 .Physical and Chemical Properties Analysis

The compound is solid in its physical form . The compound’s molecular weight is 334.42 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

New Synthetic Methods : A method for preparing imidazo[1,2-a]pyridines involves the application of substituted 2-aminopyridines, highlighting the efficiency of synthesizing these compounds through innovative routes. For instance, one study developed a one-step oxidation method without preliminary protection of the amino group, facilitating a more straightforward synthesis of the imidazo[1,2-a]pyridine structure, which is crucial for further derivatization and application in various fields (Lifshits, Ostapchuk, & Brel, 2015).

Novel Derivatives and Their Applications : Research has led to the creation of novel imidazo[1,2-a]pyridine derivatives with potential applications in chemotherapy, particularly targeting breast cancer cells. These derivatives, through specific modifications, have shown promising activity in inhibiting cell proliferation and inducing apoptosis in cancer cells, demonstrating the compound's potential in therapeutic applications (Almeida et al., 2018).

Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based compounds have been studied for their anticholinesterase potential, suggesting applications in treating heart and circulatory failures. These studies provide insight into the structural modifications necessary to enhance biological activity and potential medicinal applications (Kwong et al., 2019).

Potential Therapeutic Applications

Antiproliferative Agents : Imidazo[1,2-a]pyridine derivatives have been identified as potential antiproliferative agents, especially in the context of breast cancer treatment. Their ability to intercalate into DNA and induce cell death via apoptosis highlights their relevance in the development of new cancer therapies.

Anthelmintic Activity : Some derivatives of the imidazo[1,2-a]pyridine family have shown effectiveness as anthelmintics. For example, methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate demonstrated broad-spectrum anthelmintic activity against various helminths in animal models, showcasing its potential for veterinary use (Bochis et al., 1978).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, with the ability to induce apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRJISIWZBJFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

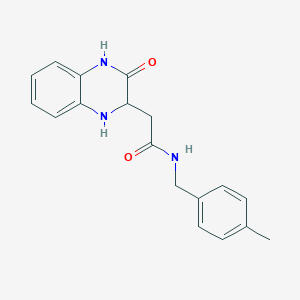

![N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide](/img/structure/B2925860.png)

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2925866.png)

![Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate](/img/structure/B2925867.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)